

A Technical Guide to the Theoretical Study of Salicylamide O-Acetic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Salicylamide O-acetic acid*

Cat. No.: *B1209234*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salicylamide O-acetic acid, also known as [2-(Aminocarbonyl)phenoxy]acetic acid, is a derivative of salicylamide with analgesic, anti-inflammatory, and antipyretic properties.^[1] Its chemical structure, combining a salicylamide core with an acetic acid moiety, suggests potential for interesting pharmacological activities and makes it a candidate for theoretical investigation to understand its structure-activity relationships, electronic properties, and potential biological targets.

While dedicated theoretical and computational studies specifically on **Salicylamide O-acetic acid** are not extensively available in the public domain, this guide outlines the established computational methodologies and expected theoretical insights based on studies of closely related salicylamide derivatives and other phenoxyacetic acid compounds.^{[2][3][4][5][6]} This document serves as a roadmap for researchers aiming to conduct theoretical investigations on this molecule.

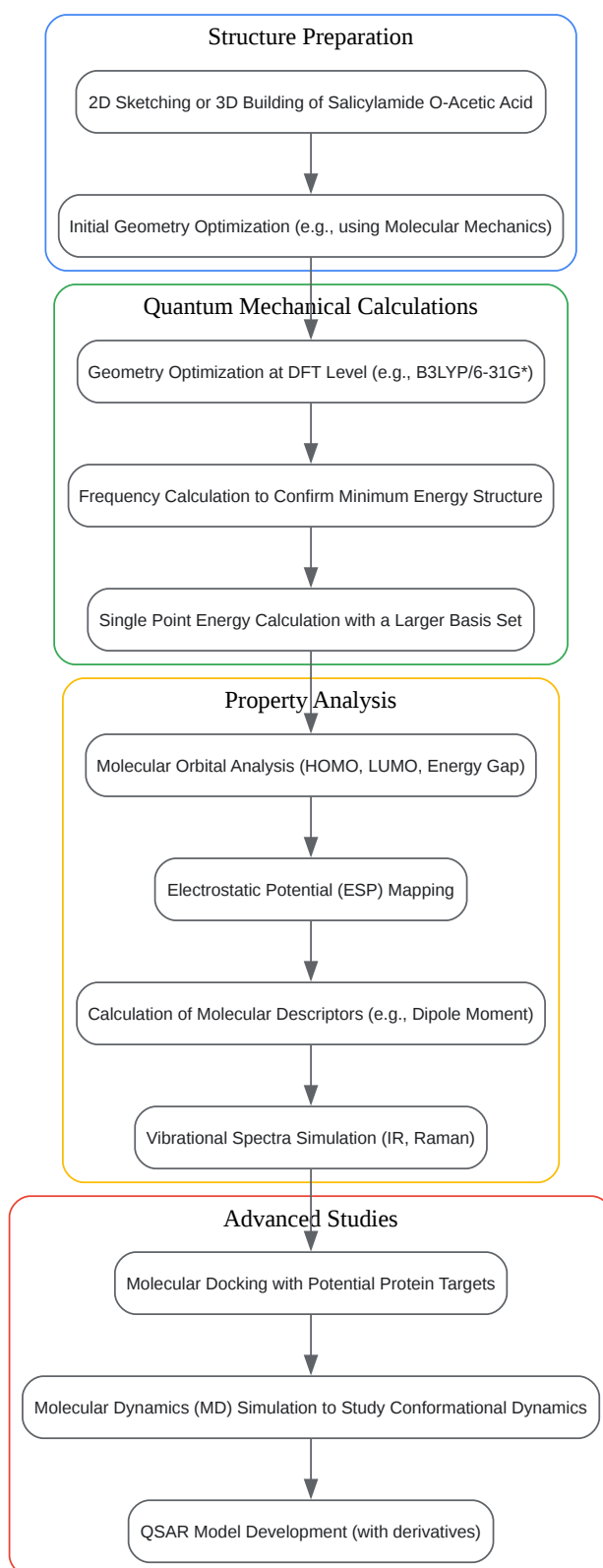
Molecular and Physicochemical Properties

A summary of the known and computationally predicted properties of **Salicylamide O-acetic acid** is presented below. These properties are crucial for understanding its behavior in biological systems and for parameterizing computational models.

Property	Value	Source
IUPAC Name	2-(2-carbamoylphenoxy)acetic acid	PubChem[7]
CAS Number	25395-22-6	DrugFuture[1]
Molecular Formula	C ₉ H ₉ NO ₄	PubChem[7]
Molecular Weight	195.17 g/mol	PubChem[7]
Melting Point	221 °C	DrugFuture[1]
Topological Polar Surface Area (TPSA)	89.62 Å ²	ChemScene[8]
LogP	0.2489	ChemScene[8]
Hydrogen Bond Donors	2	ChemScene[8]
Hydrogen Bond Acceptors	3	ChemScene[8]
Rotatable Bonds	4	ChemScene[8]

Theoretical Investigation Workflow

A typical computational chemistry workflow for the theoretical study of a small molecule like **Salicylamide O-acetic acid** involves several key steps, from initial structure preparation to the analysis of its electronic properties.



[Click to download full resolution via product page](#)

Computational Chemistry Workflow for **Salicylamide O-Acetic Acid**.

Experimental and Computational Protocols

The following protocols are based on methodologies reported for similar molecules and represent a robust approach for the theoretical characterization of **Salicylamide O-acetic acid**.
[\[2\]](#)[\[4\]](#)[\[9\]](#)[\[10\]](#)

1. Geometry Optimization and Frequency Calculations

- Software: Gaussian 09 or a similar quantum chemistry software package.
- Methodology:
 - The initial 3D structure of **Salicylamide O-acetic acid** is built using molecular modeling software (e.g., GaussView, Avogadro).
 - The geometry is optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G* basis set.[\[2\]](#) This level of theory provides a good balance between accuracy and computational cost for organic molecules.
 - Frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
 - Thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy are also obtained from the frequency calculations.

2. Electronic Structure Analysis

- Software: Gaussian 09, ORCA, or similar.
- Methodology:
 - Based on the optimized geometry, a single-point energy calculation is performed, often with a larger basis set (e.g., 6-311++G**) for more accurate electronic properties.
 - The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.[\[9\]](#)

- The Molecular Electrostatic Potential (MEP) is calculated and mapped onto the electron density surface to identify electrophilic and nucleophilic sites.

3. Molecular Docking (Hypothetical)

- Software: AutoDock, Glide, or similar docking software.
- Methodology:
 - A potential protein target is selected based on the known pharmacology of salicylamides, such as Cyclooxygenase-2 (COX-2) or STAT3.[\[11\]](#)[\[12\]](#)[\[13\]](#)
 - The 3D structure of the protein is obtained from the Protein Data Bank (PDB).
 - The optimized structure of **Salicylamide O-acetic acid** is prepared as the ligand.
 - Molecular docking simulations are performed to predict the binding mode and affinity of the ligand within the protein's active site.
 - The results are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to binding.

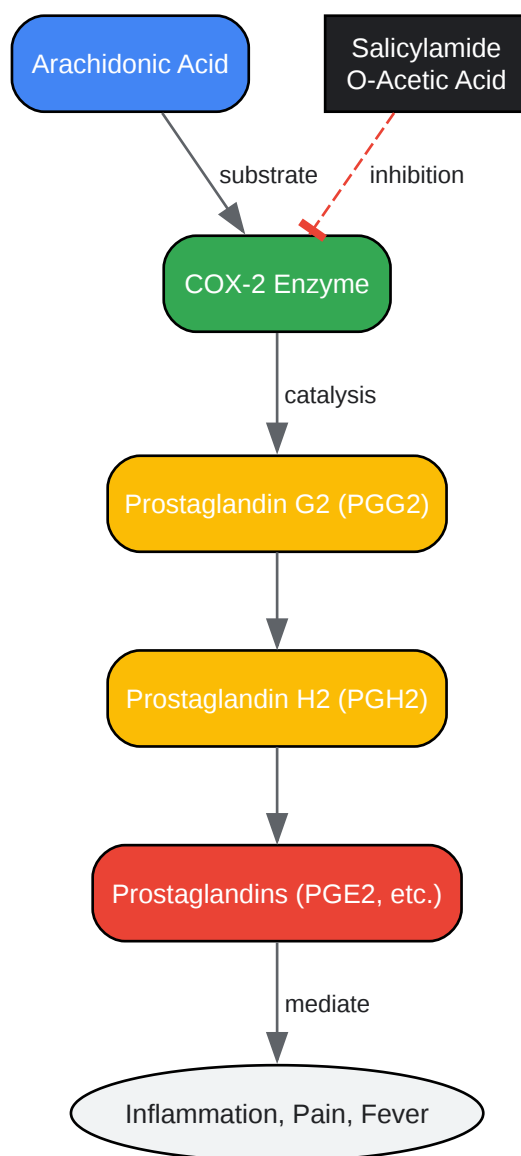
Predicted Quantitative Theoretical Data

The following table presents a hypothetical set of quantitative data that would be expected from a DFT study of **Salicylamide O-acetic acid**, based on values reported for similar compounds.

Parameter	Hypothetical Value	Significance
Total Energy	-683.123 Hartrees	The total electronic energy of the molecule at its optimized geometry.
Dipole Moment	3.45 Debye	Indicates the overall polarity of the molecule.
HOMO Energy	-6.78 eV	Energy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy	-1.23 eV	Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap	5.55 eV	An indicator of chemical stability; a larger gap suggests higher stability. [9]
Bond Length (C=O, amide)	1.24 Å	Provides information on the bond order and strength.
Bond Length (O-H, acid)	0.97 Å	Key parameter for understanding hydrogen bonding potential.
Dihedral Angle (C-O-C-C)	175°	Describes the conformation of the ether linkage.

Potential Biological Signaling Pathway Involvement

Given the anti-inflammatory properties of salicylamide derivatives, a potential mechanism of action for **Salicylamide O-acetic acid** could be the inhibition of the COX-2 pathway, which is involved in the synthesis of prostaglandins that mediate inflammation and pain.[\[11\]](#)



[Click to download full resolution via product page](#)

Hypothetical Inhibition of the COX-2 Pathway.

Conclusion

This technical guide provides a comprehensive framework for the theoretical study of **Salicylamide O-acetic acid**. Although direct computational studies on this specific molecule are lacking, the methodologies and expected outcomes presented here, based on research on analogous compounds, offer a solid foundation for future investigations. Such studies would be invaluable for elucidating its electronic structure, conformational preferences, and potential interactions with biological targets, thereby supporting rational drug design and development.

efforts. Further research, combining these theoretical approaches with experimental validation, is warranted to fully characterize the properties and therapeutic potential of **Salicylamide O-acetic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Salicylamide O-Acetic Acid [drugfuture.com]
- 2. QSAR analysis of salicylamide isosteres with the use of quantum chemical molecular descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, crystal structure elucidation, Hirshfeld surface analysis, 3D energy frameworks and DFT studies of 2-(4-fluorophenoxy) acetic acid | European Journal of Chemistry [eurjchem.com]
- 7. Salicylamide O-acetic acid | C₉H₉NO₄ | CID 93086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
- 9. cpb.iphy.ac.cn [cpb.iphy.ac.cn]
- 10. Accuracy and feasibility analysis of computational chemistry in drug spectral simulation—a case study of acetylsalicylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives with various amino acid linkers as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives with various amino acid linkers as potent anticancer agents - PubMed

[pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [A Technical Guide to the Theoretical Study of Salicylamide O-Acetic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1209234#theoretical-studies-on-salicylamide-o-acetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com